molecular formula C10H14O6 B12105137 [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate

[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate

Cat. No.: B12105137
M. Wt: 230.21 g/mol
InChI Key: LBVCUTFITQDWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate: is an organic compound that belongs to the class of acetates It is characterized by the presence of an acetyloxy group and a hydroxymethyl group attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate typically involves the esterification of the corresponding hydroxyl compound. One common method is the reaction of 3,4-dihydro-2H-pyran-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reduction reactions can convert the acetate group to an alcohol group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used for this purpose.

Substitution: : The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile such as sodium methoxide (NaOCH₃) can replace the acetyloxy group with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules

Biology: : In biological research, [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways.

Medicine: : The compound has potential applications in drug development. Its ability to undergo various chemical transformations makes it a valuable scaffold for designing new pharmaceuticals.

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis reaction can be catalyzed by enzymes such as esterases. The released alcohol can then participate in further biochemical reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate: is similar to other acetates such as and in terms of its ester functional group.

    [3,4-dihydro-2H-pyran-4-yl] acetate: is another related compound, differing only by the absence of the hydroxymethyl group.

Uniqueness

  • The presence of both acetyloxy and hydroxymethyl groups in this compound provides unique reactivity and versatility compared to simpler acetates.
  • Its dihydropyran ring structure adds to its stability and potential for diverse chemical transformations.

Properties

IUPAC Name

[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVCUTFITQDWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.